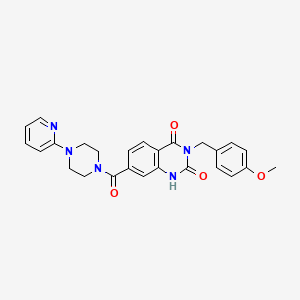

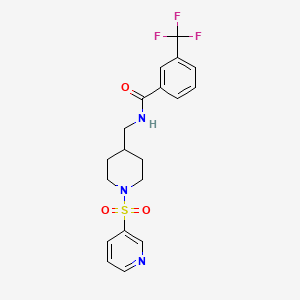

![molecular formula C20H21N3O5S B2437091 2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886915-88-4](/img/structure/B2437091.png)

2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure and Biological Studies

4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives exhibit significant antibacterial and antioxidant activities, highlighting their potential in therapeutic applications. Their structure and intermolecular interactions, analyzed through spectral studies and X-ray diffraction, reveal insights into their biological efficacy (Subbulakshmi et al., 2019).

Anticancer Evaluation

The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines, surpassing the reference drug etoposide in some cases. This underscores their potential as potent anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

Compounds derived from 1,3,4-thiadiazoles, including those with sulfanyl substituents, have shown promising antimicrobial and antifungal properties against various bacterial strains and Candida albicans. This research expands the arsenal of compounds available for combating microbial infections (Sych et al., 2019).

Photoinduced Molecular Rearrangements

The study of 1,2,4-oxadiazoles' photochemistry in the presence of sulfur nucleophiles has paved the way for innovative synthetic methodologies leading to 1,2,4-thiadiazoles. This research not only advances understanding of photoinduced molecular rearrangements but also offers new pathways for synthesizing heterocyclic compounds (Vivona et al., 1997).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have been investigated for their corrosion inhibition properties, demonstrating potential for protecting mild steel in acidic environments. This application is critical in industrial settings, where corrosion can lead to significant material and financial losses (Ammal et al., 2018).

Mécanisme D'action

Target of Action

Compounds with a3,4,5-trimethoxyphenyl fragment have been found to interact with microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis .

Mode of Action

Similar compounds with a 3,4,5-trimethoxyphenyl fragment have been shown to destabilize microtubules . They bind to the colchicine binding site of the αβ-tubulin dimer, which is a part of the microtubule structure . This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules .

Biochemical Pathways

The compound’s interaction with microtubules affects the microtubule dynamics , an essential process in cell division . By destabilizing microtubules, the compound disrupts the formation of the mitotic spindle, an apparatus required for chromosome segregation during mitosis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the compound’s action would be the disruption of cell division and the induction of apoptosis in cells, particularly those that are rapidly dividing . This could potentially make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-5-29-16-9-7-6-8-13(16)18(24)21-20-23-22-19(28-20)12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKWNHXVUOUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)

![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)

![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)

![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)